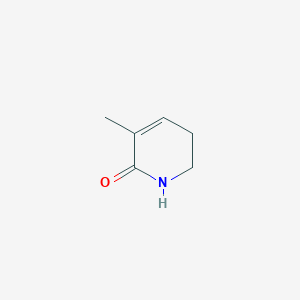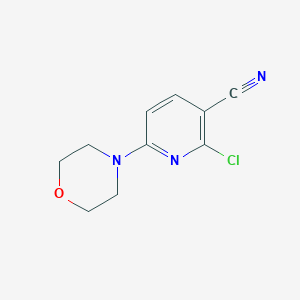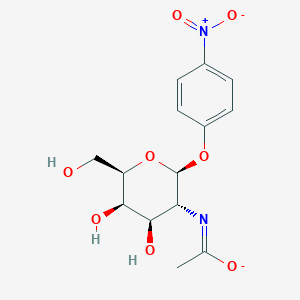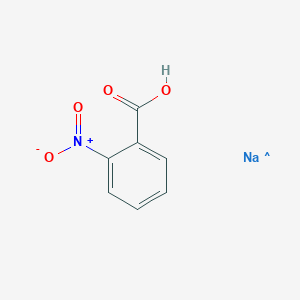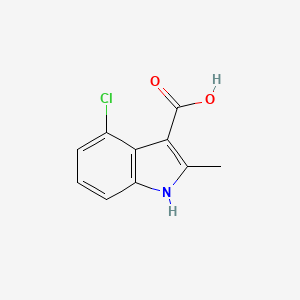![molecular formula C76H108O10P2 B12826388 1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)
1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] is a complex organic compound with significant potential in various scientific fields. This compound features a biphenyl core with multiple methoxy and phosphine oxide groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of Phosphine Oxide Groups: The phosphine oxide groups are attached through a reaction with appropriate phosphine precursors, followed by oxidation using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be further oxidized to phosphine oxides.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups in place of methoxy groups.
Aplicaciones Científicas De Investigación
1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine oxide groups can coordinate with metal ions, influencing various biochemical pathways. Additionally, its methoxy groups may participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phosphine oxide]
- 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-aminophenyl]phosphine oxide]
Uniqueness
The uniqueness of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] lies in its specific arrangement of methoxy and phosphine oxide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable molecule for various research and industrial applications.
Propiedades
IUPAC Name |
1-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-4,6-dimethoxyphenyl]-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H108O10P2/c1-69(2,3)51-37-47(38-52(65(51)83-29)70(4,5)6)87(77,48-39-53(71(7,8)9)66(84-30)54(40-48)72(10,11)12)61-35-45(79-25)33-59(81-27)63(61)64-60(82-28)34-46(80-26)36-62(64)88(78,49-41-55(73(13,14)15)67(85-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(86-32)58(44-50)76(22,23)24/h33-44H,1-32H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCURGUCYSJLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(=O)(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H108O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)


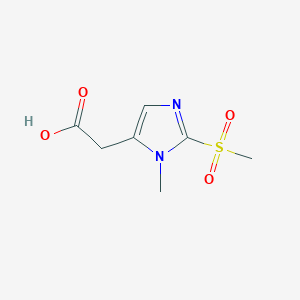
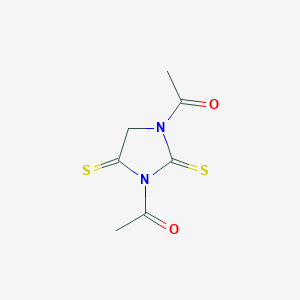
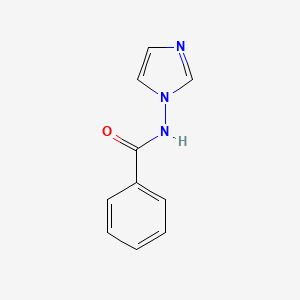
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
